molecular formula C15H7Cl4N B12866722 2,4,7,8-Tetrachloro-3-phenylquinoline CAS No. 680213-23-4

2,4,7,8-Tetrachloro-3-phenylquinoline

Cat. No.: B12866722
CAS No.: 680213-23-4
M. Wt: 343.0 g/mol
InChI Key: WHRBYXWSNKQJNI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,4,7,8-Tetrachloro-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2,6-dichlorophenol with tetrahalo-2-sulfobenzoic anhydride in the presence of a Lewis acid catalyst . The reaction proceeds through a catalytic dehydration process, followed by decomplexing with a strong acid to yield the crude product. The crude product is then purified through alkali extraction, acid precipitation, and recrystallization to obtain the pure compound .

Industrial production methods often involve the use of green and sustainable chemistry techniques. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

2,4,7,8-Tetrachloro-3-phenylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents .

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced quinoline derivatives.

Comparison with Similar Compounds

2,4,7,8-Tetrachloro-3-phenylquinoline can be compared with other similar compounds, such as:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Both compounds contain multiple chlorine atoms and have been studied for their biological activities.

    Quinoline and its derivatives: Quinoline itself is a versatile compound with various applications in medicinal and synthetic chemistry.

Properties

CAS No.

680213-23-4

Molecular Formula

C15H7Cl4N

Molecular Weight

343.0 g/mol

IUPAC Name

2,4,7,8-tetrachloro-3-phenylquinoline

InChI

InChI=1S/C15H7Cl4N/c16-10-7-6-9-12(17)11(8-4-2-1-3-5-8)15(19)20-14(9)13(10)18/h1-7H

InChI Key

WHRBYXWSNKQJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C(=C(C=C3)Cl)Cl)N=C2Cl)Cl

Origin of Product

United States

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